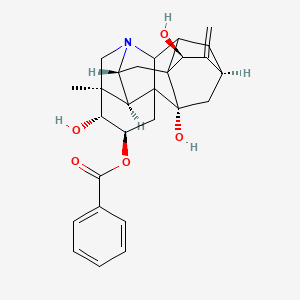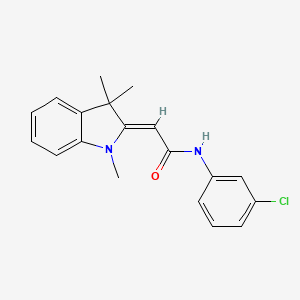
Ignavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ignavine is a novel compound identified as an allosteric modulator of the μ opioid receptor. It is derived from the processed tuber of the Aconitum species, which has been traditionally used in Japanese medicine for pain management. This compound has shown potential in enhancing the analgesic effects of opioid receptor agonists, making it a promising candidate for pain management strategies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ignavine involves the extraction from the processed Aconiti tuber. The specific synthetic routes and reaction conditions for this compound have not been extensively detailed in the literature. it is known that the extraction process involves pharmacokinetic analysis to isolate this compound from other components of the Aconiti tuber .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes from the Aconiti tuber. This would include steps such as solvent extraction, chromatography, and crystallization to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ignavine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions involving this compound have not been extensively studied.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of this compound .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may produce substituted this compound compounds .
Applications De Recherche Scientifique
Ignavine has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a modulator of opioid receptors.
Biology: Research on this compound focuses on its interactions with biological systems, particularly its binding to the μ opioid receptor.
Medicine: this compound shows promise in pain management due to its ability to enhance the effects of opioid receptor agonists. It has been studied for its analgesic effects in vivo.
Mécanisme D'action
Ignavine exerts its effects by binding to the μ opioid receptor. It acts as an allosteric modulator, meaning it binds to a site on the receptor distinct from the active site. This binding induces a conformational change in the receptor, enhancing the response to opioid receptor agonists such as D-Ala(2)-N-Me-Phe(4)-Gly-ol(5)-enkephalin (DAMGO), endomorphin-1, and morphine. At higher concentrations, this compound can inhibit the response, demonstrating its dual modulatory activity .
Comparaison Avec Des Composés Similaires
Aconitine: Another compound derived from the Aconitum species, known for its toxic properties and use in traditional medicine.
Morphine: A well-known opioid receptor agonist used for pain management.
Endomorphin-1: An endogenous opioid peptide that binds to the μ opioid receptor.
Uniqueness of Ignavine: this compound is unique in its ability to modulate the μ opioid receptor allosterically. Unlike direct agonists such as morphine, this compound enhances the effects of other agonists at low concentrations and inhibits them at higher concentrations. This dual activity makes this compound a promising candidate for developing new pain management strategies with potentially reduced side effects .
Propriétés
Formule moléculaire |
C27H31NO5 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate |
InChI |
InChI=1S/C27H31NO5/c1-13-15-8-16-20-26-11-18(33-23(31)14-6-4-3-5-7-14)22(30)24(2)12-28(20)17(19(24)26)10-25(16,21(13)29)27(26,32)9-15/h3-7,15-22,29-30,32H,1,8-12H2,2H3/t15-,16?,17+,18+,19+,20?,21+,22-,24-,25?,26?,27-/m0/s1 |
Clé InChI |
FOIZZXKAYVIZQC-HBFXMWHYSA-N |
SMILES |
CC12CN3C4C1C5(C3C6CC7CC5(C6(C4)C(C7=C)O)O)CC(C2O)OC(=O)C8=CC=CC=C8 |
SMILES isomérique |
C[C@]12CN3[C@H]4[C@H]1C5(C3C6C[C@H]7C[C@@]5(C6(C4)[C@@H](C7=C)O)O)C[C@H]([C@@H]2O)OC(=O)C8=CC=CC=C8 |
SMILES canonique |
CC12CN3C4C1C5(C3C6CC7CC5(C6(C4)C(C7=C)O)O)CC(C2O)OC(=O)C8=CC=CC=C8 |
Synonymes |
ignavine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate](/img/structure/B1225615.png)
![1-[5-(2-Furanylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-phenylethanone](/img/structure/B1225616.png)

![6-[Oxo-[2-[oxo-[4-(4-propan-2-ylphenyl)-1-piperazinyl]methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1225619.png)
![3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide](/img/structure/B1225620.png)


![N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1225625.png)

![2-[(4-Methylphenyl)-oxomethyl]benzoic acid [2-(3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225630.png)
![2-(4-chlorophenyl)-N-[4-(difluoromethylthio)phenyl]acetamide](/img/structure/B1225632.png)
![N-[1,4-dioxo-3-(3-pentyl-1-imidazol-3-iumyl)-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225636.png)
![4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide](/img/structure/B1225637.png)
![diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B1225638.png)
